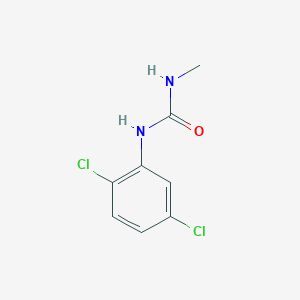

1-(2,5-Dichlorophenyl)-3-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dichlorophenyl)-3-methylurea is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-3-methylurea can be synthesized through the reaction of 2,5-dichloroaniline with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2,5-Dichloroaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while substitution reactions can produce various substituted phenylurea compounds.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-methylurea has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic effects.

Medicine: Explored for its potential therapeutic properties, although further research is needed to establish its efficacy and safety.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but the presence of the dichlorophenyl group suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

5-(2,5-Dichlorophenyl)-2-furoic acid: Explored for its various biological activities.

Uniqueness: 1-(2,5-Dichlorophenyl)-3-methylurea is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dichlorophenyl group and methylurea moiety contribute to its versatility in chemical synthesis and biological research.

Biological Activity

1-(2,5-Dichlorophenyl)-3-methylurea (DCPMU) is a chemical compound that has garnered attention for its biological activity , particularly in the context of its use as a herbicide and its metabolites' ecological effects. This compound is a derivative of diuron, a widely used phenylurea herbicide. Research indicates that DCPMU exhibits various biological effects, including antimicrobial and antiparasitic properties, while also raising concerns regarding its environmental persistence and toxicity.

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the potential antimicrobial and antiparasitic activities of DCPMU. The compound is being explored for its effectiveness against various pathogens, which could have implications for agricultural practices and public health.

Ecotoxicological Effects

DCPMU's metabolites, particularly those derived from diuron, have been reported to exhibit greater ecotoxicological effects than their parent compound. For instance, studies have shown that at high concentrations, diuron and its metabolites can lead to significant toxicity in aquatic organisms and may impact terrestrial ecosystems as well .

Toxicity to Mammals

Research indicates that DCPMU can penetrate biological membranes, including the human placenta, leading to concerns about its effects on fetal development. High concentrations of diuron have been associated with cytotoxic effects on human primary urothelial cells . Additionally, studies have shown that diuron is carcinogenic to rat urothelium, raising alarms about similar risks in humans .

Study on Diuron Degradation by Phanerochaete chrysosporium

A significant study investigated the degradation of diuron by the white-rot fungus Phanerochaete chrysosporium. The research demonstrated that this fungus could effectively metabolize diuron without accumulating toxic products. Over a 10-day period, nearly complete removal of diuron was observed, with the formation of metabolites such as DCPMU being detected. The study concluded that P. chrysosporium could be utilized in bioremediation strategies to mitigate the environmental impact of phenylurea herbicides .

Ecotoxicological Assessment

An ecotoxicological assessment revealed that while phenylurea herbicides like diuron are relatively less toxic to mammals compared to aquatic organisms, they pose significant risks to plants and invertebrates at elevated concentrations. The assessment highlighted the need for remediation strategies to reduce the persistence of these compounds in the environment .

Summary of Biological Effects

Environmental Persistence and Toxicity

| Compound | Environmental Fate | Toxicity Level |

|---|---|---|

| Diuron | Persistent in soil and water | Moderate to high |

| DCPMU | Detected as a metabolite in various environments | High ecotoxicological effects |

Properties

CAS No. |

39718-21-3 |

|---|---|

Molecular Formula |

C8H8Cl2N2O |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-3-methylurea |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

TXDPKYYUDFWYIN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.